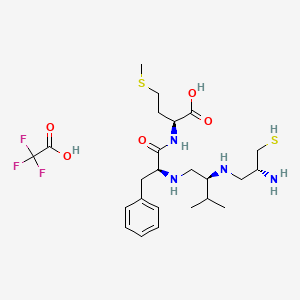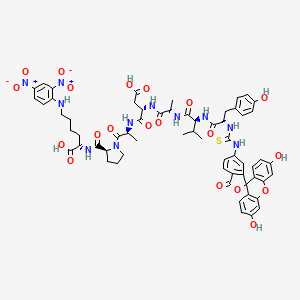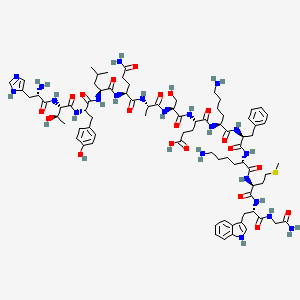
Boc-Gly-Arg-Arg-AMC acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Gly-Arg-Arg-AMC acetate, also known as Boc-GRRA-AMC, is a synthetic peptide used in scientific research. It is a pentapeptide composed of five amino acids—glycine, arginine, arginine, and alanine—attached to the Boc group (t-butyloxycarbonyl). Boc-GRRA-AMC is used in a variety of experiments and research applications, including biochemical and physiological studies, as it is an effective tool for studying the effects of peptides on cells and tissues.
Wissenschaftliche Forschungsanwendungen
Boc-Gly-Arg-Arg-AMC acetate is used in a variety of scientific research applications. It is used to study the effects of peptides on cells and tissues, as well as to investigate the effects of peptides on protein-protein interactions and receptor-ligand binding. This compound has also been used to study the effects of peptides on enzyme activity and gene expression.
Wirkmechanismus
Boc-Gly-Arg-Arg-AMC acetate acts as a peptide agonist, meaning that it binds to and activates certain receptors in the cell. This binding triggers a cascade of biochemical and physiological responses, which can be studied in a laboratory setting.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to activate certain receptors in the cell, which can lead to the release of hormones, neurotransmitters, and other signaling molecules. These molecules can then trigger a cascade of biochemical and physiological responses, such as increased cell proliferation, increased gene expression, and increased enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Boc-Gly-Arg-Arg-AMC acetate in lab experiments has several advantages. First, it is relatively easy to synthesize, making it an accessible tool for researchers. Second, it is a relatively small peptide, meaning that it can be used to study the effects of peptides on cells and tissues without introducing large amounts of peptide into the system. However, this compound also has several limitations. It is not as potent as some other peptides, meaning that it may not be suitable for studying some biochemical and physiological effects. In addition, the Boc group can be toxic to cells, so it must be used with caution.
Zukünftige Richtungen
There are several possible future directions for research involving Boc-Gly-Arg-Arg-AMC acetate. One possible direction is to further investigate the effects of this compound on enzyme activity and gene expression. Another possible direction is to explore the use of this compound as a tool for developing new drugs and therapies. Finally, further research could be conducted to explore the potential toxicity of the Boc group and to develop methods for reducing its toxicity.
Synthesemethoden
Boc-Gly-Arg-Arg-AMC acetate is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the Boc group to the first amino acid, glycine, using a Boc-on-resin chemistry. The next four amino acids are then added sequentially, one at a time, to the growing peptide chain. Finally, the alanine is coupled to the peptide using a Fmoc-on-resin chemistry. This results in the formation of a this compound peptide.
Eigenschaften
IUPAC Name |
acetic acid;tert-butyl N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N10O7.2C2H4O2/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4;2*1-2(3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35);2*1H3,(H,3,4)/t19-,20-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWWAEHIDWCJFF-TULUPMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52N10O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














